molecular formula C42H31NO2P2 B14781891 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole

9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole

Cat. No.: B14781891
M. Wt: 643.6 g/mol
InChI Key: XGUIMFXRLXXIBD-UHFFFAOYSA-N
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Description

9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent electron-transporting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions can also occur, especially involving the phosphine oxide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbazole-9-oxide derivatives, while reduction could produce phosphine derivatives.

Scientific Research Applications

9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole exerts its effects is primarily through its interaction with electron-transporting pathways. The phosphine oxide groups enhance its electron affinity, facilitating efficient electron transport in OLEDs. Additionally, the carbazole moiety contributes to the compound’s overall stability and performance in electronic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H31NO2P2

Molecular Weight

643.6 g/mol

IUPAC Name

9-[3,5-bis(diphenylphosphoryl)phenyl]carbazole

InChI

InChI=1S/C42H31NO2P2/c44-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)37-29-32(43-41-27-15-13-25-39(41)40-26-14-16-28-42(40)43)30-38(31-37)47(45,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-31H

InChI Key

XGUIMFXRLXXIBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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